molecular formula C5H7BrF2O2 B6172515 methyl 4-bromo-4,4-difluorobutanoate CAS No. 143033-74-3

methyl 4-bromo-4,4-difluorobutanoate

Cat. No.: B6172515
CAS No.: 143033-74-3
M. Wt: 217.01 g/mol
InChI Key: BZUZRBNLSKFJOM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-4,4-difluorobutanoate is an organic compound with the molecular formula C5H7BrF2O2. It is a derivative of butanoic acid, where the hydrogen atoms at the fourth carbon are replaced by bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-4,4-difluorobutanoate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl butanoate. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-4,4-difluorobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or ketones.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives such as methyl 4-azido-4,4-difluorobutanoate.

    Reduction: Formation of methyl 4,4-difluorobutanol.

    Oxidation: Formation of 4,4-difluorobutanoic acid.

Scientific Research Applications

Methyl 4-bromo-4,4-difluorobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 4-bromo-4,4-difluorobutanoate involves its interaction with nucleophiles and electrophiles. The bromine and fluorine atoms create a highly polarized molecule, making it reactive towards nucleophilic substitution. The molecular targets and pathways involved include enzyme active sites where the compound can act as an inhibitor or substrate .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-4,4-difluorobutyrate
  • Methyl 4-chloro-4,4-difluorobutanoate
  • Methyl 4-iodo-4,4-difluorobutanoate

Uniqueness

Methyl 4-bromo-4,4-difluorobutanoate is unique due to the presence of both bromine and fluorine atoms at the same carbon, which imparts distinct reactivity and stability compared to its analogs. This dual halogenation makes it a valuable intermediate in organic synthesis and a versatile compound in various chemical reactions .

Properties

CAS No.

143033-74-3

Molecular Formula

C5H7BrF2O2

Molecular Weight

217.01 g/mol

IUPAC Name

methyl 4-bromo-4,4-difluorobutanoate

InChI

InChI=1S/C5H7BrF2O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3

InChI Key

BZUZRBNLSKFJOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(F)(F)Br

Purity

95

Origin of Product

United States

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